REACTION_CXSMILES
|
[S:1]([O-:4])([O-:3])=[O:2].[Na+:5].[Na+].[S:7](S([O-])=O)([O-:10])(=[O:9])=[O:8].[Na+].[Na+].[NH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][NH2:25].Cl.S(=O)(O)[O-].[Na+].NC(N)=CCCCCCC>O>[S:1](=[O:2])([OH:4])[O-:3].[Na+:5].[S:7](=[O:8])([OH:10])[O-:9].[CH2:21]([CH2:22][CH2:23][CH2:24][NH2:25])[CH2:20][CH2:19][CH2:18][CH2:17][NH2:16] |f:0.1.2,3.4.5,8.9.10,12.13|
|
Name
|
|
Quantity
|
3.15 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
7.15 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
NCCCCCCCCN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
DNA
|
Quantity
|
139 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
DNA
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
sodium bisulfite diaminooctene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S([O-])(O)=O.[Na+].NC(=CCCCCCC)N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by rapid cooling in an ice bath
|
Type
|
CUSTOM
|
Details
|
was then sonicated for 40 min at 0° C.
|
Duration
|
40 min
|
Name
|
|
Type
|
product
|
Smiles
|
S([O-])(O)=O.[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
S([O-])(O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCN)CCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[S:1]([O-:4])([O-:3])=[O:2].[Na+:5].[Na+].[S:7](S([O-])=O)([O-:10])(=[O:9])=[O:8].[Na+].[Na+].[NH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][NH2:25].Cl.S(=O)(O)[O-].[Na+].NC(N)=CCCCCCC>O>[S:1](=[O:2])([OH:4])[O-:3].[Na+:5].[S:7](=[O:8])([OH:10])[O-:9].[CH2:21]([CH2:22][CH2:23][CH2:24][NH2:25])[CH2:20][CH2:19][CH2:18][CH2:17][NH2:16] |f:0.1.2,3.4.5,8.9.10,12.13|
|
Name
|
|
Quantity
|
3.15 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
7.15 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
NCCCCCCCCN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
DNA
|
Quantity
|
139 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
DNA
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
sodium bisulfite diaminooctene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S([O-])(O)=O.[Na+].NC(=CCCCCCC)N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by rapid cooling in an ice bath
|
Type
|
CUSTOM
|
Details
|
was then sonicated for 40 min at 0° C.
|
Duration
|
40 min
|
Name
|
|
Type
|
product
|
Smiles
|
S([O-])(O)=O.[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
S([O-])(O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCN)CCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |